![molecular formula C16H13FN6OS B5507476 N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of hydrazide derivatives, similar to N'-(4-Fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, typically involves the reaction of an appropriate aldehyde with a hydrazide compound. For example, Wei-hua et al. (2006) synthesized a closely related compound by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, confirming the structure through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by intermolecular hydrogen-bond interactions that stabilize the crystal structure. The detailed structural analysis is achieved through X-ray diffraction techniques, providing insights into the molecular conformation and spatial arrangement (Li Wei-hua et al., 2006).
Scientific Research Applications
Anticancer Potential
N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide and its derivatives have been explored for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. Studies have used methods like the MTT assay and flow cytometric analysis to evaluate the effectiveness of these compounds in inhibiting cancer cell growth and inducing apoptosis in cancerous cells (Osmaniye et al., 2018), (Turan-Zitouni et al., 2018).
Antimicrobial and Antifungal Properties
These compounds have also been researched for their antimicrobial and antifungal properties. They have shown activity against various pathogens, including Candida species. The effectiveness of these compounds as antimicrobial agents has been confirmed through methods like the broth microdilution assay and bioauthographic antifungal activity tests (Koçyiğit-Kaymakçıoğlu et al., 2011).
Aldose Reductase Inhibitors
These compounds have been identified as potential aldose reductase inhibitors. Aldose reductase is an enzyme involved in the development of diabetic complications, and inhibiting this enzyme is crucial for managing diabetes-related issues. Compounds have been evaluated for their inhibitory activity against aldose reductase, showing promise for use in diabetes management (Altıntop et al., 2023).
Anti-inflammatory and Analgesic Activities
Some derivatives of N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have been conducted using methods like carrageenan-induced rat paw edema and writhing tests in mice (Khalifa & Abdelbaky, 2008).
Anti-HIV Activity
Another important area of research has been the exploration of these compounds for their potential anti-HIV activity. Several compounds have been synthesized and screened for their efficacy against HIV-1, with some showing promising results in inhibiting the virus (Aslam et al., 2013).
Larvicidal Activity
Research has also been conducted to evaluate the larvicidal activity of certain hydrazones against mosquito species such as Anopheles arabiensis. This line of research holds promise for developing new strategies for controlling mosquito populations and reducing the spread of mosquito-borne diseases (Nefisath P et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6OS/c17-13-8-6-12(7-9-13)10-18-19-15(24)11-25-16-20-21-22-23(16)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,24)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTPEKMLNBNDLO-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-fluorophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.